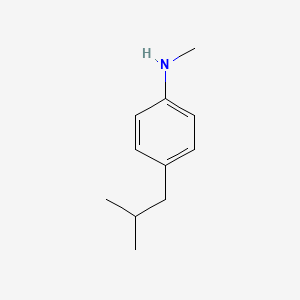

N-methyl-4-(2-methylpropyl)aniline

Description

N-Methyl-4-(2-methylpropyl)aniline is a secondary amine with a methyl group attached to the nitrogen atom and a 2-methylpropyl (isobutyl) substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₇N, and its molecular weight is 163.26 g/mol. This compound belongs to the class of substituted anilines, which are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Secondary amines like this are valued for their ability to act as ligands, catalysts, or bioactive precursors .

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-methyl-4-(2-methylpropyl)aniline |

InChI |

InChI=1S/C11H17N/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |

InChI Key |

VKGFPUFQXLDVET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: The preparation of N-methyl-4-(2-methylpropyl)aniline can involve a Friedel-Crafts alkylation reaction. This involves the reaction of aniline with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

N-Methylation: Another method involves the N-methylation of 4-(2-methylpropyl)aniline using methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-4-(2-methylpropyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-methyl-4-(2-methylpropyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used as a model compound to study the behavior of anilines in biological systems.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-methylpropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-methyl-4-(2-methylpropyl)aniline with related compounds, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects :

- The N-methyl group in the target compound reduces basicity compared to the primary amine (4-(2-methylpropyl)aniline), making it less reactive in protonation or nucleophilic reactions .

- Para-substituents : The isobutyl group enhances hydrophobicity, while ethoxy (in 4-ethoxy-N-(2-methylpropyl)aniline) or methylthio groups introduce polarity or electron-donating effects, altering solubility and reactivity .

Applications :

- Secondary amines are widely used in drug synthesis (e.g., as intermediates for antihypertensives or antivirals) due to their ability to form stable hydrogen bonds and metal complexes .

- The N,N-dimethyl variant () shows structural complexity suitable for chelating agents or enzyme inhibitors.

Notes on Discrepancies and Limitations

- : The listed molecular formula for 4-(2-methylpropyl)aniline (C₅H₇NO₃) conflicts with its IUPAC name and molecular weight (129.11 g/mol). This likely represents a data entry error, as the correct formula for 4-isobutylaniline should be C₁₀H₁₅N (molecular weight ~149.23 g/mol).

- Limited data on boiling points, melting points, or spectral data for the target compound restricts a full physicochemical comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.